molecular formula C19H22N6O3 B10758626 N-Ethyl-4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methylpyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide

N-Ethyl-4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methylpyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide

Cat. No.: B10758626
M. Wt: 382.4 g/mol
InChI Key: ZZTMFGIGOADCFX-UHFFFAOYSA-N
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Description

N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide is a compound belonging to the class of pyrrolotriazines. These compounds contain a pyrrole ring fused to a triazine ring. This compound is known to target mitogen-activated protein kinase 14, making it of interest in various scientific research fields .

Preparation Methods

The synthesis of N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves multiple steps. The starting materials typically include methyl crotonate and 3-amino-4-methylbenzoic acid. The synthetic route involves the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules, particularly mitogen-activated protein kinase 14.

    Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of inflammatory diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with mitogen-activated protein kinase 14. This interaction affects various molecular pathways, leading to changes in cellular functions. The compound’s effects are mediated through the modulation of kinase activity, which plays a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide can be compared with other pyrrolotriazine derivatives, such as:

The uniqueness of this compound lies in its specific interaction with mitogen-activated protein kinase 14, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-ethyl-4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C19H22N6O3/c1-5-20-19(27)14-9-25-16(12(14)3)17(21-10-22-25)23-15-8-13(7-6-11(15)2)18(26)24-28-4/h6-10H,5H2,1-4H3,(H,20,27)(H,24,26)(H,21,22,23)

InChI Key

ZZTMFGIGOADCFX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NOC)C

Origin of Product

United States

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